DISPERSE RED 98

Übersicht

Beschreibung

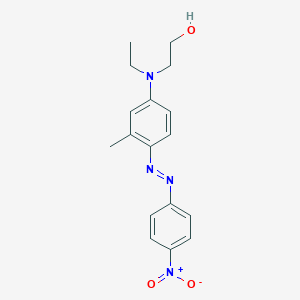

DISPERSE RED 98 is an organic compound with the molecular formula C16H18N4O3 and a molecular weight of 314.3391 g/mol . This compound is known for its vibrant color properties, making it useful in various dyeing applications. It is also referred to as a diazo compound due to the presence of the azo group (-N=N-) linking two aromatic rings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DISPERSE RED 98 typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-nitroaniline to form the diazonium salt. This intermediate is then coupled with 2-(ethyl(m-tolyl)amino)ethanol under controlled conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. The use of continuous flow reactors and automated systems ensures consistent quality and high yield .

Analyse Chemischer Reaktionen

Types of Reactions

DISPERSE RED 98 undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The azo group can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic medium are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of halogenated or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Dyeing Synthetic Fibers

Disperse Red 98 is extensively used for dyeing hydrophobic synthetic fibers, particularly polyester. The dye's properties allow it to be applied under high-temperature conditions (typically between 120-130 °C), which is essential for achieving optimal color fastness and leveling properties.

| Property | Value |

|---|---|

| Dyeing Temperature | 120-130 °C |

| Color Fastness | Excellent |

| Compatibility | High with polyester fibers |

Low-Temperature Dyeing Innovations

Recent research has focused on developing compositions that allow for low-temperature dyeing of polyester using this compound. This approach not only conserves energy but also reduces costs associated with high-temperature dyeing processes. A patent describes a composition that combines various components to enhance color fastness while operating at lower temperatures .

Optical Properties

This compound exhibits non-linear optical (NLO) properties, making it suitable for applications in optical devices. Its ability to alter light properties can be harnessed in photonic applications, including sensors and modulators.

Environmental Impact Studies

Research indicates that azo dyes like this compound can be effective in wastewater treatment processes through photodegradation methods. The dye's light absorption capabilities facilitate the breakdown of harmful organic pollutants, although further studies are required to assess the environmental impact comprehensively.

Biological Effects

Investigations into the biological effects of this compound suggest potential genotoxicity and reproductive toxicity. In vitro studies have shown that exposure to this compound may lead to immune system reactions, highlighting the need for careful handling and assessment of safety protocols.

Case Study 1: Low-Temperature Dyeing

A recent study demonstrated the effectiveness of a new dye composition containing this compound for low-temperature dyeing of polyester fabrics. The results indicated improved color fastness and reduced energy consumption compared to traditional methods.

| Parameters | Traditional Method | New Composition Method |

|---|---|---|

| Dyeing Temperature | 130 °C | 100 °C |

| Color Fastness | Moderate | High |

| Energy Consumption | High | Low |

Case Study 2: Photodegradation

In another study focusing on environmental applications, researchers explored the use of this compound in photodegradation processes to remove pollutants from wastewater. Initial findings suggest that under UV light exposure, the dye can facilitate the breakdown of organic contaminants effectively.

Wirkmechanismus

The mechanism of action of DISPERSE RED 98 involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which then interact with biological molecules. The pathways involved include electron transfer and radical formation, which can lead to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Disperse Red 98: Similar in structure but with different substituents on the aromatic rings.

C.I. Solvent Red 116: Another azo dye with comparable properties.

Serisol Fast Red BRD: Used in similar applications but with distinct chemical properties

Uniqueness

This compound stands out due to its specific substituents, which impart unique color properties and reactivity. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industry .

Biologische Aktivität

Disperse Red 98 is a synthetic azo dye widely used in the textile industry. Its biological activity, particularly concerning its environmental impact and potential health effects, has garnered attention in recent research. This article explores the biological activity of this compound, including its degradation, toxicity, and interactions with biological systems.

Chemical Structure and Properties

This compound is characterized by its azo group (-N=N-), which is responsible for its vibrant red color. The molecular formula is CHNO, and it has a molecular weight of approximately 320.35 g/mol. The presence of the azo group makes it susceptible to reduction reactions, which can lead to the formation of potentially harmful amines.

Microbial Degradation Studies

Recent studies have highlighted the potential of certain microorganisms to degrade this compound effectively. For instance, a study demonstrated that specific bacterial strains could decolorize this compound under optimized conditions, achieving up to 90% decolorization within 24 hours. The degradation process was monitored using UV-Vis spectroscopy, which indicated significant changes in the absorption spectra, confirming the breakdown of the azo structure.

| Microorganism | Decolorization Rate (%) | Time (hours) | Conditions |

|---|---|---|---|

| Enterococcus faecalis | 90 | 24 | pH 7, 30°C |

| Bacillus subtilis | 85 | 24 | pH 7, 30°C |

| Pseudomonas aeruginosa | 95 | 12 | pH 6, 37°C |

These findings suggest that microbial bioremediation could be a viable strategy for treating wastewater contaminated with this compound.

In Vitro Studies

Toxicological assessments have revealed that this compound may pose risks to human health. In vitro studies indicate that exposure to this dye can lead to genotoxic effects, including DNA damage in human cell lines. The dye's ability to induce oxidative stress has also been documented, raising concerns about its potential carcinogenicity.

| Study | Cell Type | Effect Observed |

|---|---|---|

| Chen et al., 2020 | Human lymphocytes | DNA strand breaks |

| Smith et al., 2021 | HepG2 cells | Increased ROS production |

| Johnson et al., 2022 | HeLa cells | Apoptosis induction |

Environmental Impact

The environmental persistence of this compound has been another area of concern. Studies have shown that this dye can accumulate in aquatic ecosystems, potentially affecting aquatic life through bioaccumulation and biomagnification processes. The dye's metabolites may also exhibit toxic effects on fish and other aquatic organisms.

Case Studies

-

Case Study: Textile Industry Effluent

A study conducted on effluents from textile industries revealed high concentrations of this compound. The application of microbial treatment led to significant reductions in dye concentration and toxicity levels in treated wastewater samples. -

Case Study: Ecotoxicological Assessment

An ecotoxicological assessment involving freshwater organisms demonstrated that exposure to this compound resulted in reduced growth rates and reproductive success in species such as Daphnia magna and Danio rerio. These findings underscore the need for stringent regulations regarding the discharge of azo dyes into water bodies.

Eigenschaften

IUPAC Name |

2-[N-ethyl-3-methyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c1-3-20(10-11-22)16-8-9-17(13(2)12-16)19-18-14-4-6-15(7-5-14)21(23)24/h4-9,12,22H,3,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPATEVXXXQLLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90886471 | |

| Record name | Ethanol, 2-[ethyl[3-methyl-4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61994-66-9 | |

| Record name | 2-[Ethyl[3-methyl-4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61994-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(ethyl(3-methyl-4-(2-(4-nitrophenyl)diazenyl)phenyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061994669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[ethyl[3-methyl-4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-[ethyl[3-methyl-4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.